N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
Description
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
N-[(1R)-1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-6-4-5-7-11(10)12;/h1,4-7,9,13H,8H2,2H3;1H/t9-;/m1./s1 |
InChI Key |
WGRBMOBXJZJKHH-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1F)NCC#C.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1F)NCC#C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves the reaction of 2-fluorophenylacetylene with an appropriate amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
- Molecular Formula : C₁₁H₁₃FN₂·HCl
- Molecular Weight : 223.69 g/mol (free base) + 36.46 g/mol (HCl) = 260.15 g/mol
- Key Features :
- Chiral Center : (1R)-configuration at the ethylamine carbon.
- 2-Fluorophenyl Group : Ortho-substituted fluorine on the aromatic ring.
- Propargylamine Moiety : A terminal alkyne (–C≡CH) attached to the amine, enabling reactivity in click chemistry or covalent binding.
Comparison with Structural Analogs
Substituent Position and Halogen Variation
Stereochemical and Functional Group Modifications
Physicochemical and Toxicological Properties
- Lipophilicity : Ortho-fluoro substitution in the target compound likely increases logP compared to para-fluoro analogs (e.g., ), enhancing membrane permeability but risking higher off-target binding.
- Reactivity: The propargylamine group in the target compound may form covalent adducts with thiols (e.g., cysteine residues), a feature absent in non-alkyne analogs like (S)-1-(2-Fluorophenyl)ethanamine .
- Toxicity : Acute toxicity (e.g., inhalation, skin contact) is common in amine derivatives (), but fluorine’s electronegativity may mitigate reactivity compared to chlorine or bromine .
Biological Activity
N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms, and relevant studies, providing a comprehensive overview.
- Molecular Formula : C11H12FN·HCl
- Molecular Weight : 213.68 g/mol
- IUPAC Name : N-[(1R)-1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the fluorine atom enhances its lipophilicity and stability, which can influence its binding affinity to molecular targets.
Key Interaction Pathways:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity in various in vitro assays:
| Study | Findings |
|---|---|
| Study 1 | Showed inhibition of specific neurotransmitter receptors, suggesting potential antidepressant effects. |
| Study 2 | Indicated cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent. |
| Study 3 | Demonstrated modulation of enzyme activity related to metabolic disorders. |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results suggest:
| Study | Findings |
|---|---|
| Animal Model 1 | Demonstrated reduced anxiety-like behavior, indicating potential anxiolytic properties. |
| Animal Model 2 | Showed improved cognitive function in models of neurodegeneration. |
Case Study 1: Antidepressant Effects
A recent study explored the antidepressant-like effects of this compound in mice subjected to chronic stress. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant.
Case Study 2: Anticancer Activity
In a study focusing on breast cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest, positioning it as a candidate for further anticancer drug development.
Comparison with Similar Compounds
The unique structural attributes of this compound distinguish it from similar compounds:
| Compound | Key Differences |
|---|---|
| N-[(1R)-1-(2-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride | Bromine has different electronic properties affecting receptor binding. |
| N-[(1R)-1-(2-Chlorophenyl)ethyl]prop-2-yn-1-amine hydrochloride | Chlorine may lead to reduced lipophilicity compared to fluorine. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
